molecular formula C12H15NO2S B12218659 4-(2-Morpholin-4-yl-2-thioxoethyl)phenol

4-(2-Morpholin-4-yl-2-thioxoethyl)phenol

Cat. No.: B12218659
M. Wt: 237.32 g/mol
InChI Key: XWGZJHOULYFWEM-UHFFFAOYSA-N
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Description

4-(2-Morpholin-4-yl-2-thioxoethyl)phenol is an organic compound that features a phenol group substituted with a morpholine ring and a thioxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholin-4-yl-2-thioxoethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with morpholine and a thioxoethylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholin-4-yl-2-thioxoethyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used to introduce substituents onto the phenol ring.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(2-Morpholin-4-yl-2-thioxoethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-yl-2-thioxoethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with various receptors and enzymes. The thioxoethyl group may also play a role in modulating the compound’s activity by influencing its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholin-4-yl-ethyl)phenylamine
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl ethanone
  • 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol

Uniqueness

4-(2-Morpholin-4-yl-2-thioxoethyl)phenol is unique due to the presence of the thioxoethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C12H15NO2S/c14-11-3-1-10(2-4-11)9-12(16)13-5-7-15-8-6-13/h1-4,14H,5-9H2

InChI Key

XWGZJHOULYFWEM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)CC2=CC=C(C=C2)O

Origin of Product

United States

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